
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine is a small molecule inhibitor that has been widely used in scientific research for its potential therapeutic applications. It is a potent inhibitor of various protein kinases, including the oncogenic kinases, making it a promising drug candidate for cancer treatment.
Wissenschaftliche Forschungsanwendungen
Antiproliferative Activity
A series of derivatives related to the compound were synthesized and evaluated for their antiproliferative effect against various human cancer cell lines. Compounds within this series showed promising activity, highlighting the potential of this chemical scaffold in the development of anticancer agents. Notably, specific derivatives demonstrated significant activity, underscoring the importance of structural modifications for enhancing biological activity. This suggests that 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine and its derivatives could be valuable in the search for new therapeutic options for cancer treatment (Mallesha et al., 2012).
Antimicrobial Activity
Further research has expanded into the antimicrobial domain, with studies synthesizing new tricyclic compounds that incorporate similar structural motifs. These compounds have been tested for antibacterial and antifungal activities, revealing significant efficacy against various microbial strains. Such findings highlight the broad-spectrum potential of these compounds, including this compound derivatives, as novel antimicrobial agents. This versatility underlines the importance of continued investigation into their mechanisms of action and potential therapeutic applications (Mittal et al., 2011).
Drug Delivery Systems
The exploration of novel drug delivery systems has also seen the incorporation of pyridine and pyrimidine derivatives. Studies focusing on the encapsulation of lipophilic compounds within water-soluble cages have shed light on the utility of such chemical structures in enhancing the solubility and bioavailability of therapeutic agents. This research paves the way for the development of more effective and targeted delivery mechanisms, potentially including derivatives of this compound (Mattsson et al., 2010).
Synthesis and Characterization
The compound and its derivatives have been the subject of various synthesis and characterization studies, aiming to understand and optimize their chemical properties for potential applications. These studies not only contribute to the expansion of chemical knowledge but also open new avenues for the application of these compounds in diverse fields such as material science and chemical engineering (Radi et al., 2005).
Eigenschaften
IUPAC Name |
6-(4-ethylsulfonylpiperazin-1-yl)-N-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-2-24(22,23)21-9-7-20(8-10-21)15-11-14(17-12-18-15)19-13-5-3-4-6-16-13/h3-6,11-12H,2,7-10H2,1H3,(H,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIUKLEZNVYHADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


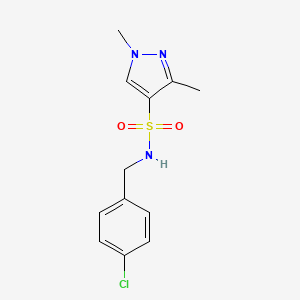
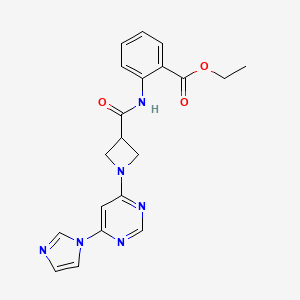
![Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate](/img/structure/B2860887.png)
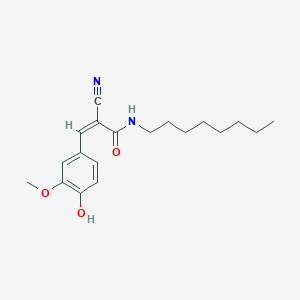
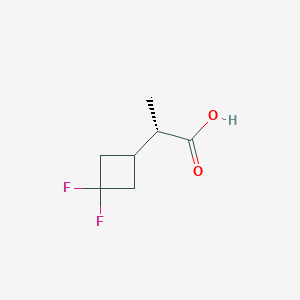
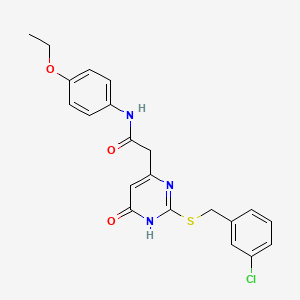
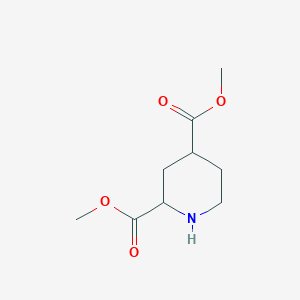

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2860894.png)
![Methyl (6S,7R)-6-aminospiro[2.5]octane-7-carboxylate;hydrochloride](/img/structure/B2860895.png)
![2-Ethyl-8,9-dimethoxy-5-[(2-methylbenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2860897.png)
![(7-(4-Chlorophenyl)-5-(trifluoromethyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)(thiophen-2-yl)methanone](/img/structure/B2860898.png)
![(2-Bromophenyl)(4-((4-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2860899.png)